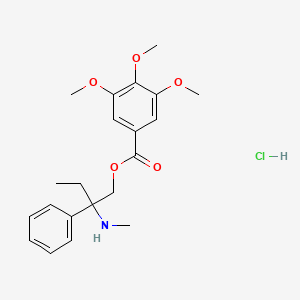

2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups. The complete IUPAC designation is [2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride, which precisely describes the structural arrangement of the molecule. This nomenclature indicates the presence of a central quaternary carbon bearing both a methylamino group and a phenyl substituent, connected to a butyl chain that terminates in an ester linkage to a trimethoxybenzoate moiety.

The compound maintains several systematic identifiers across major chemical databases. The Chemical Abstracts Service registry number 294882-33-0 serves as the primary identifier for the hydrochloride salt form. Additionally, the free base form of the compound carries the distinct registry number 84333-59-5, emphasizing the importance of salt form specification in chemical identification. The MDL number MFCD08063710 provides another unique identifier within the Molecular Design Limited database system.

Alternative nomenclature includes the designation N-Desmethyltrimebutine Hydrochloride, which reflects its relationship to the parent compound trimebutine through N-demethylation. This systematic name emphasizes the metabolic origin of the compound and its classification as Trimebutine Maleate Impurity E according to European Pharmacopoeia standards. The compound is also referenced as N-Monodemethyltrimebutine and NDTMB in various scientific literature, though these abbreviated forms represent shortened versions of the systematic nomenclature.

Properties

IUPAC Name |

[2-(methylamino)-2-phenylbutyl] 3,4,5-trimethoxybenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO5.ClH/c1-6-21(22-2,16-10-8-7-9-11-16)14-27-20(23)15-12-17(24-3)19(26-5)18(13-15)25-4;/h7-13,22H,6,14H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTXAQAVYYROYHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(COC(=O)C1=CC(=C(C(=C1)OC)OC)OC)(C2=CC=CC=C2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10694035 | |

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294882-33-0 | |

| Record name | 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10694035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary targets of 2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride, also known as N-Demethyl Trimebutine Hydrochloride, are peripheral mu, kappa, and delta opiate receptors. These receptors play a crucial role in regulating gastrointestinal motility and relieving abdominal pain.

Mode of Action

N-Demethyl Trimebutine Hydrochloride acts as an agonist on its primary targets, the peripheral mu, kappa, and delta opiate receptors. This interaction results in the regulation of intestinal and colonic motility and relief of abdominal pain. At high concentrations, it inhibits the extracellular Ca2+ influx in the smooth muscle cells through voltage-dependent L-type Ca2+ channels and further Ca2+ release from intracellular Ca2+ stores.

Biochemical Pathways

The compound’s action affects the biochemical pathways related to gastrointestinal peptides such as motilin. It modulates the release of other peptides, including vasoactive intestinal peptide, gastrin, and glucagon. These peptides play a significant role in regulating gastrointestinal motility and function.

Pharmacokinetics

The pharmacokinetics of N-Demethyl Trimebutine Hydrochloride is yet to be fully understood. A study conducted on mexican subjects showed that after a single oral dose of trimebutine, high concentrations of n-demethyl trimebutine hydrochloride were observed relative to the parent drug This suggests that the compound may have good bioavailability

Result of Action

The molecular and cellular effects of N-Demethyl Trimebutine Hydrochloride’s action include the regulation of intestinal and colonic motility and relief of abdominal pain. It also affects the release and function of various gastrointestinal peptides, thereby influencing gastrointestinal function.

Biochemical Analysis

Biochemical Properties

It is known that this compound is closely related to gallic acid and methyl gallates, which are naturally occurring secondary metabolites found in plants. These compounds possess remarkable biological activities including antimicrobial, anti-inflammatory, and anticancer properties. They are primarily known for their antioxidant and free radical scavenging properties.

Cellular Effects

It is known that related compounds, such as gallic acid and methyl gallates, can cause significant damage to cell structures through the degradation of key biomolecules including DNA, lipids, enzymes, and proteins. These types of alterations have been shown to be linked to degenerative diseases such as aging, cancer, Alzheimer, and diabetes.

Biological Activity

2-(Methylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate hydrochloride (CAS Number: 84333-59-5) is a synthetic compound primarily recognized as the main bioactive metabolite of trimebutine, an antispasmodic agent widely used for treating gastrointestinal disorders. This article delves into the biological activity of this compound, emphasizing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHClNO

- Molecular Weight : 409.90 g/mol

- Density : 1.112 g/cm³

- Boiling Point : 467.4 ºC at 760 mmHg

- LogP : 4.587 (indicating lipophilicity)

Pharmacological Profile

This compound exhibits several biological activities:

- Antispasmodic Activity : As a metabolite of trimebutine, it retains significant antispasmodic properties, effectively reducing intestinal motility and alleviating symptoms associated with gastrointestinal disorders such as irritable bowel syndrome (IBS) and functional dyspepsia .

- Anti-inflammatory Effects : Recent studies have indicated that this compound may possess anti-inflammatory properties similar to those observed in roflumilast, a known phosphodiesterase-4 inhibitor. It has shown potential in reducing inflammatory markers in various animal models .

- Neuroprotective Effects : Preliminary research suggests that the compound may exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress in neuronal tissues .

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

- Phosphodiesterase Inhibition : Similar to other compounds that inhibit phosphodiesterase, it may enhance intracellular cAMP levels, leading to relaxation of smooth muscle and reduction of inflammation.

- Modulation of Neurotransmitter Release : The compound may influence the release of neurotransmitters such as serotonin and norepinephrine, contributing to its antispasmodic and analgesic effects.

Table 1: Summary of Key Studies on Biological Activity

Detailed Research Findings

- Antispasmodic Effects :

- Anti-inflammatory Properties :

- Neuroprotective Activity :

Scientific Research Applications

Antispasmodic Activity

N-Desmethyltrimebutine is primarily recognized for its antispasmodic properties. It acts on the gastrointestinal tract to relieve spasms and discomfort associated with various intestinal conditions. The compound's efficacy has been demonstrated in several pharmacokinetic studies that highlight its role as a bioactive metabolite of trimebutine .

Pain Management

Research indicates that this compound may also play a role in pain management beyond gastrointestinal applications. Its mechanism involves modulation of pain pathways, potentially making it useful in broader analgesic contexts .

Gastrointestinal Disorders

N-Desmethyltrimebutine has been extensively studied for its effectiveness in treating functional gastrointestinal disorders such as irritable bowel syndrome (IBS). Clinical trials have shown significant improvements in symptoms among patients treated with formulations containing this compound .

Clinical Pharmacokinetics

A study published in PubMed investigated the pharmacokinetics of N-Desmethyltrimebutine and its implications for bioequivalence studies related to trimebutine formulations. The findings suggested that the metabolite's absorption and elimination profiles are critical for understanding the overall therapeutic efficacy of trimebutine .

Toxicological Assessments

Toxicological studies have assessed the safety profile of N-Desmethyltrimebutine. For instance, investigations into its mutagenic potential revealed that while acute toxicity is low, careful monitoring is required when administered at higher doses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Trimebutine (2-(Dimethylamino)-2-phenylbutyl 3,4,5-trimethoxybenzoate)

- Molecular Formula: C22H29NO5

- Molecular Weight : 387.5 g/mol

- CAS : 34140-59-5

- Key Differences: Trimebutine contains a dimethylamino (-N(CH3)2) group instead of the methylamino (-NHCH3) group in the target compound. This difference reduces the basicity of the target compound (pKa ~6.25 for trimebutine vs. higher for N-desmethyltrimebutine) .

- Pharmacology : Trimebutine is a spasmolytic agent targeting gastrointestinal opioid receptors and calcium channels .

2.1.2 Trimebutine Maleate

- Molecular Formula: C26H33NO9

- Molecular Weight : 503.55 g/mol

- Salt Form : Maleate salt enhances solubility and bioavailability compared to the hydrochloride form of the target compound .

2.1.3 8-(Diethylamino)octyl 3,4,5-trimethoxybenzoate hydrochloride (TMB-8)

- Molecular Formula: C19H30NO3·HCl

- Key Differences: Features a diethylamino group and a longer octyl chain. TMB-8 is a calcium antagonist, contrasting with trimebutine’s spasmolytic activity .

2.1.4 2-Diethylaminoethyl 3,4,5-trimethoxybenzoate Hydrochloride

- Molecular Formula: C16H26ClNO5

- CAS : 4304-21-6

- Key Differences: Shorter ethyl chain and diethylamino group, leading to reduced lipophilicity compared to the butyl chain in the target compound .

Pharmacological and Physicochemical Comparisons

Research Findings

- Metabolic Role : The target compound is a major metabolite of trimebutine, formed via hepatic demethylation. Studies suggest it retains partial spasmolytic activity but with reduced potency compared to the parent drug .

- Stability : As an impurity, its formation increases under acidic storage conditions, necessitating strict pH control during trimebutine formulation .

- Patent Derivatives: A novel sulfate conjugate of trimebutine ([2-(dimethylamino)-2-phenylbutyl]-3,4,5-trimethoxybenzoate 4-methyl-2H-chromen-2-on-7-yl sulphate) demonstrates enhanced GI activity, highlighting the impact of structural modifications .

Impurity Profile and Regulatory Considerations

- N-Desmethyltrimebutine Hydrochloride is controlled at ≤0.15% in trimebutine formulations per EP/JP guidelines .

Q & A

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Relevance to Research Design |

|---|---|---|

| LogP (Predicted) | ~2.8 (moderate lipophilicity) | Informs solvent selection for assays |

| Aqueous Solubility | ~0.5 mg/mL (in PBS, pH 7.4) | Guides dosing in cell-based studies |

| Stability in Solution | >24 hrs at 4°C (DMSO stock) | Ensures consistency in long-term assays |

Q. Table 2. Comparative Bioactivity of Structural Analogs

| Analog Structure | IC₅₀ (μM) for Target Enzyme | Key SAR Insight |

|---|---|---|

| 3,4-Dimethoxy variant | 12.5 ± 1.2 | Reduced activity vs. trimethoxy |

| Ethylamino substitution | >50 | Steric hindrance limits binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.